5-methoxy-3-propyl-1H-indole
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Overview
Description
5-Methoxy-3-propyl-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-3-propyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the use of hypervalent iodine reagents to facilitate the formation of the indole structure from styrenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-3-propyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.
Substitution: Halogenation, nitration, and sulfonation reactions use reagents like halogens, nitric acid, and sulfuric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Indoline and other reduced forms.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
5-Methoxy-3-propyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-methoxy-3-propyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
5-Methoxyindole: Shares the methoxy group but lacks the propyl substituent.
3-Propylindole: Lacks the methoxy group but has the propyl substituent.
Indole-3-acetic acid: A naturally occurring indole derivative with a carboxylic acid group.
Uniqueness: 5-Methoxy-3-propyl-1H-indole is unique due to the presence of both the methoxy and propyl groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H15NO |
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Molecular Weight |
189.25 g/mol |
IUPAC Name |
5-methoxy-3-propyl-1H-indole |
InChI |
InChI=1S/C12H15NO/c1-3-4-9-8-13-12-6-5-10(14-2)7-11(9)12/h5-8,13H,3-4H2,1-2H3 |
InChI Key |
VTLVPBNVFYRAFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CNC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
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